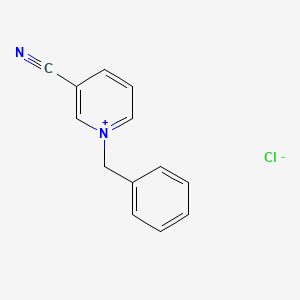
1-Benzyl-3-cyanopyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-cyanopyridinium chloride is a pyridinium salt that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyridine ring and a cyano group at the third position of the pyridine ring. The chloride ion serves as the counterion to balance the charge of the pyridinium cation.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-cyanopyridinium chloride can be synthesized through a multi-step process involving the reaction of benzyl chloride with 3-cyanopyridine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general steps are as follows:
- Dissolve 3-cyanopyridine in an appropriate solvent, such as ethanol.
- Add benzyl chloride to the solution.
- Introduce a base, such as sodium hydroxide, to the reaction mixture.
- Heat the mixture under reflux conditions for several hours.
- After completion, cool the reaction mixture and filter the precipitated this compound.
- Purify the product through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.
化学反応の分析
1-Benzyl-3-cyanopyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming 1-benzyl-3-aminopyridinium chloride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of benzyl alcohol and 3-cyanopyridine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 1-Benzyl-3-aminopyridinium chloride.
Substitution: Substituted pyridinium salts.
Hydrolysis: Benzyl alcohol and 3-cyanopyridine.
科学的研究の応用
1-Benzyl-3-cyanopyridinium chloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in polymerization reactions.
作用機序
The mechanism of action of 1-benzyl-3-cyanopyridinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The cyano group and pyridinium ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1-Benzyl-3-cyanopyridinium chloride can be compared with other pyridinium salts, such as:
1-Benzyl-3-carbamoylpyridinium chloride: Similar structure but with a carbamoyl group instead of a cyano group.
1-Benzyl-4-cyanopyridinium chloride: Similar structure but with the cyano group at the fourth position.
1-Benzyl-3-hydroxypyridinium chloride: Similar structure but with a hydroxyl group instead of a cyano group.
Uniqueness: this compound is unique due to the presence of the cyano group at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
14535-08-1 |
|---|---|
分子式 |
C13H11ClN2 |
分子量 |
230.69 g/mol |
IUPAC名 |
1-benzylpyridin-1-ium-3-carbonitrile;chloride |
InChI |
InChI=1S/C13H11N2.ClH/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12;/h1-8,11H,10H2;1H/q+1;/p-1 |
InChIキー |
FCWNDFCUHFLPLJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




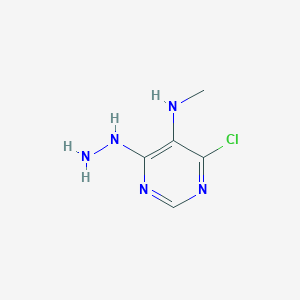
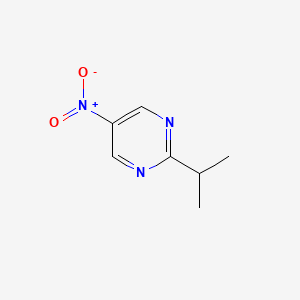
![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)
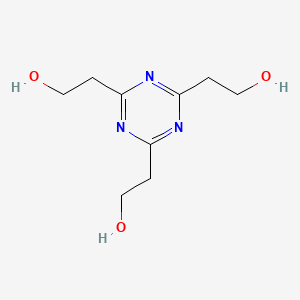

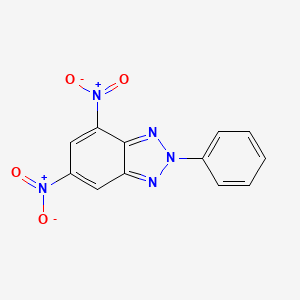
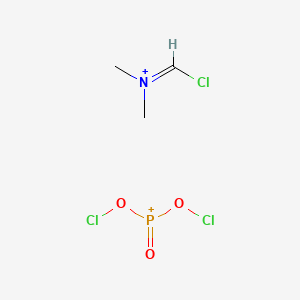

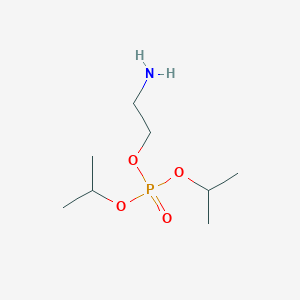
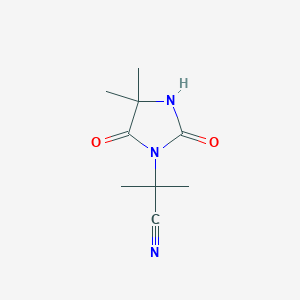
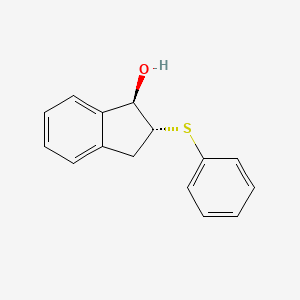
![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
